4-hydroxy-N-methylbenzenesulfonamide
Overview
Description
4-hydroxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group at the para position and a methyl group attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-methylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with methylamine . The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonic acid.
Reduction: Formation of 4-amino-N-methylbenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-hydroxy-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells . This inhibition can lead to reduced cell proliferation in cancer cells and decreased microbial growth in bacteria .
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzenesulfonamide: Lacks the methyl group on the nitrogen atom.
N-methylbenzenesulfonamide: Lacks the hydroxyl group at the para position.
4-amino-N-methylbenzenesulfonamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-hydroxy-N-methylbenzenesulfonamide is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
4-hydroxy-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-8-12(10,11)7-4-2-6(9)3-5-7/h2-5,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPDIBUPEZIAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184786 | |
Record name | 4-Hydroxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-61-0 | |
Record name | 4-Hydroxy-N-methylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-N-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-N-METHYLBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A4V3504L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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